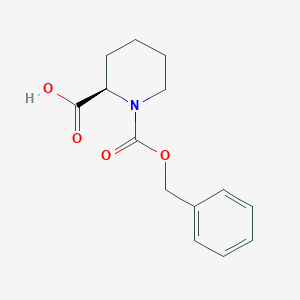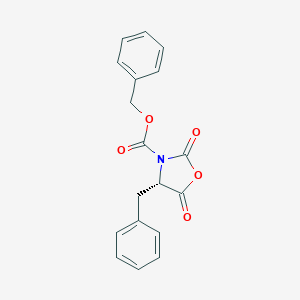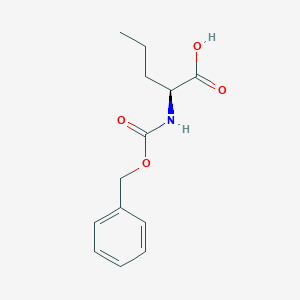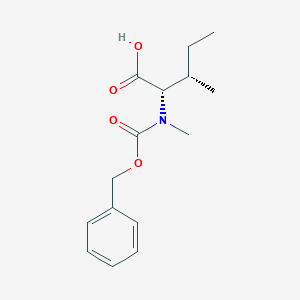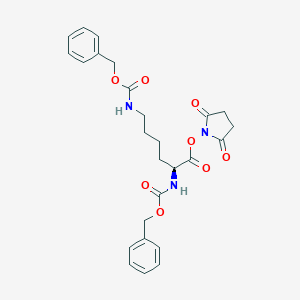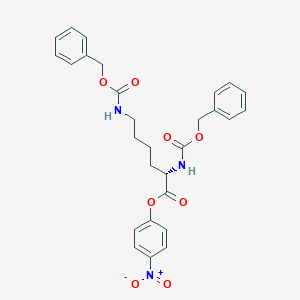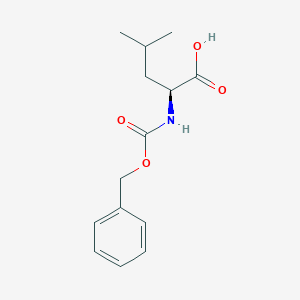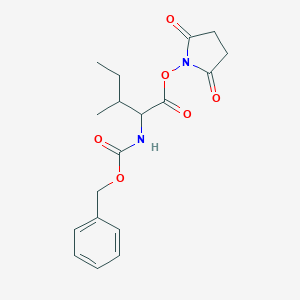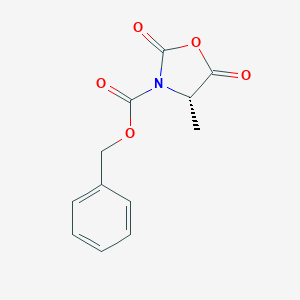
(S)-Benzyl 4-methyl-2,5-dioxooxazolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(S)-tert-Butyl 4-methyl-2,5-dioxooxazolidine-3-carboxylate” is a chemical compound with the molecular formula C9H13NO5 . It is used in research and has a molecular weight of 215.20 .
Molecular Structure Analysis
The molecular structure of this compound includes one defined stereocentre .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 252.2±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 49.0±3.0 kJ/mol, a flash point of 106.3±22.6 °C, and an index of refraction of 1.483 . Its molar refractivity is 48.8±0.3 cm3 .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds is a significant area of research in organic chemistry, given their importance in drug discovery and development. Compounds similar to (S)-Benzyl 4-methyl-2,5-dioxooxazolidine-3-carboxylate have been utilized in the synthesis of novel heterocyclic systems, including triazafulvalene derivatives (Uršič, Svete, & Stanovnik, 2010), showcasing their potential as intermediates in the development of pharmacologically active molecules.
Anticancer Agent Development
The search for new anticancer agents has led to the exploration of various chemical scaffolds. Novel substituted imidazolidin-2,4-diones, structurally related to (S)-Benzyl 4-methyl-2,5-dioxooxazolidine-3-carboxylate, have been synthesized and evaluated for their in vitro cytotoxicity against a panel of human tumor cell lines, identifying promising leads for further optimization as antitumor agents (Penthala, Yerramreddy, & Crooks, 2011).
Development of Anticonvulsant Agents
Research into novel treatments for epilepsy has included the synthesis of phenytoin derivatives, which are known for their anticonvulsant properties. Studies on compounds related to (S)-Benzyl 4-methyl-2,5-dioxooxazolidine-3-carboxylate have led to the identification of new derivatives with potential anticonvulsant activity, highlighting the role of such compounds in the development of new therapeutic agents (Deodhar, Sable, Bhosale, & Juvale, 2009).
Glycosyltransferase Activity Studies
In plant biology and biochemistry, understanding the glycosylation of small molecules is crucial for elucidating plant metabolism and for biotechnological applications. Research has identified glycosyltransferases in Arabidopsis that display activity towards benzoates, including compounds structurally related to (S)-Benzyl 4-methyl-2,5-dioxooxazolidine-3-carboxylate, providing insights into the modification of benzoates in plants and potentially aiding in the development of plant-based production systems for valuable chemicals (Lim et al., 2002).
Propriétés
IUPAC Name |
benzyl (4S)-4-methyl-2,5-dioxo-1,3-oxazolidine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c1-8-10(14)18-12(16)13(8)11(15)17-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOXFYKJSWSUAG-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC(=O)N1C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)OC(=O)N1C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401182138 |
Source


|
| Record name | Phenylmethyl (4S)-4-methyl-2,5-dioxo-3-oxazolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401182138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Benzyl 4-methyl-2,5-dioxooxazolidine-3-carboxylate | |
CAS RN |
125814-23-5 |
Source


|
| Record name | Phenylmethyl (4S)-4-methyl-2,5-dioxo-3-oxazolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125814-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmethyl (4S)-4-methyl-2,5-dioxo-3-oxazolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401182138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

